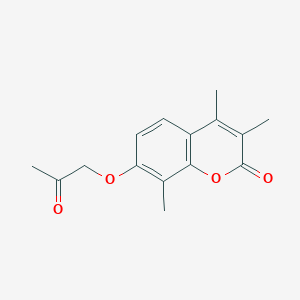

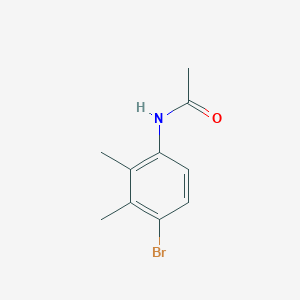

3,4,8-trimethyl-7-(2-oxopropoxy)-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

X-Ray Supramolecular Structure Analysis

The study of the molecular structures of nine 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one isomers, which are related to the chromen-2-one family, reveals the oxidative cyclization process using copper acetate as a catalyst. X-ray diffraction was used to establish the molecular and supramolecular structures of the halogenated isomers. The crystallization patterns and space groups varied among the compounds, with some crystallizing in the triclinic system and others in the monoclinic system. The positioning of the phenyl ring perpendicular to the chromene-pyrazole ring system and the supramolecular architecture characterized by C–H···A interactions and π-stacking are notable features .

Synthesis Analysis

The synthesis of 3-Amino-7,8-dimethoxy-2H-chromen-2-one, a compound with potential medicinal value, was achieved through a method involving methoxy reduction and Knoevenagel reaction starting from 2,3,4-trimethoxybenzaldehyde. The optimized conditions for the hydrolysis reaction were detailed, highlighting the mild and environmentally friendly nature of the process. The structure was confirmed using NMR and IR spectroscopy .

Molecular Structure Analysis

The crystal structure of a dimeric 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one was determined, showcasing the compound's crystallization in the monoclinic system. The intra-molecular hydrogen bonding between hydroxyls and carbonyls within the 4-hydroxycoumarins is a critical aspect of the molecular structure .

Chemical Reactions Analysis

A novel class of anionic synthons, the 4-(2',2-trimethylsilylethynylphenoxymethyl)-2H-chromen-2-ones, was synthesized using a one-pot three-component reaction. The reaction involved trimethylsilylacetylene, o-iodophenol, and bromomethylcoumarins, yielding high isolated yields. The compounds were characterized by various spectroscopic techniques . Additionally, a one-pot synthesis of substituted-4-((4-trimethylsilyl-1H-1,2,3-triazol-1-yl)methyl)-2H-chromen-2-ones was reported, involving bromomethylcoumarins, trimethylsilylacetylene, and sodium azide, catalyzed by copper(I) iodide. The formation of anionic synthons bearing the trimethylsilyl-group was confirmed .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are inferred from their molecular and crystal structures, as well as their synthesis conditions. The crystallization patterns and space groups provide insight into the solid-state properties, while the spectroscopic characterizations offer information on the functional groups and molecular conformations. The reaction conditions, such as temperature, pH, and reaction time, give an understanding of the stability and reactivity of the compounds .

Scientific Research Applications

Crystal Structure Analysis

- Crystal Structure Studies : The crystal structure of a related compound, 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one, has been analyzed. This study contributes to understanding the molecular arrangement and interactions within this class of compounds (Manolov, Ströbele, & Meyer, 2008).

Chemical Synthesis and Reactions

- Regioselective Bromination and Rearrangement : Research on the regioselective bromination and rearrangement of a similar compound, 4,8,8-trimethyl-7,8,9,10-tetrahydrobenzo[h]chromen-2-one, provides insights into chemical reactions and mechanisms relevant to this class of compounds (Wang Yang, 2010).

- One-pot Synthesis Using Heterogeneous Catalyst : A study demonstrates a one-pot synthesis method for 3-(furan-2-yl)-4-hydroxy-2H-chromen-2-ones, showcasing efficient and environmentally friendly synthesis techniques (Zhang et al., 2018).

- Novel Polystyrene-supported TBD Catalysts : Research on the synthesis of Warfarin and its analogues using novel polystyrene-supported catalysts highlights the utility of these compounds in synthetic organic chemistry (Alonzi et al., 2014).

Theoretical Studies and Properties

- Theoretical Study for Anti-corrosive Properties : A theoretical study investigates the anti-corrosive behavior of azodyes compounds derivatives, including 4,6,7-trimethyl-8-((2-nitrophenyl) diazenyl)-2H-chromen-2-one, providing insight into the structural properties and inhibition efficiency (Merdan et al., 2019).

- NLO Properties of Chromene Derivatives : A recent study synthesizes novel chromene derivatives and explores their non-linear optical (NLO) properties, contributing to the development of materials with distinct NLO characteristics (Arif et al., 2022).

Other Applications

- Antioxidant Properties : An investigation into the antioxidant properties of 4-hydroxycoumarin derivatives, closely related to 3,4,8-trimethyl-7-(2-oxopropoxy)-2H-chromen-2-one, reveals their potential in scavenging free radicals (Stanchev et al., 2009).

properties

IUPAC Name |

3,4,8-trimethyl-7-(2-oxopropoxy)chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-8(16)7-18-13-6-5-12-9(2)10(3)15(17)19-14(12)11(13)4/h5-6H,7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYLCTDXRMSZBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359030 |

Source

|

| Record name | 3,4,8-trimethyl-7-(2-oxopropoxy)-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,8-trimethyl-7-(2-oxopropoxy)-2H-chromen-2-one | |

CAS RN |

21861-39-2 |

Source

|

| Record name | 3,4,8-trimethyl-7-(2-oxopropoxy)-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B1331800.png)

![2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde](/img/structure/B1331810.png)